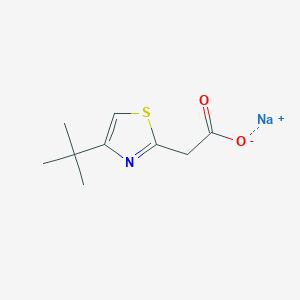
2-Fluoro-4-(pyridin-3-yl)benzoic acid
Vue d'ensemble
Description
2-Fluoro-4-(pyridin-3-yl)benzoic acid (FPA) is an organic compound that has been studied for its various properties and applications. It is a white crystalline solid that is soluble in organic solvents. FPA has been studied for its potential applications in the fields of synthetic organic chemistry, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
Co-crystal Formation and Structural Landscape
2-Fluoro-4-(pyridin-3-yl)benzoic acid plays a pivotal role in the structural landscape of benzoic acid and isonicotinamide co-crystals. The acid-pyridine heterosynthon in these co-crystals is instrumental in probing the structural landscape, revealing that fluorobenzoic acids combined with isonicotinamide align with high-energy structures in these co-crystals (Dubey & Desiraju, 2014).
Fluorescent Zn2+ Sensors
This compound is integral to the development of novel Zn2+ sensors. These sensors exhibit fluorescence ON/OFF switching capabilities, which are crucial for biological applications, including live cell imaging. The presence of pyridine–pyridone core structures, with an electron-withdrawing group at the 3-position of the pyridone ring, ensures minimal background fluorescence and strong fluorescence upon Zn2+ coordination, indicating its potential in biochemical sensor applications (Hagimori et al., 2013).
Metal-Organic Frameworks (MOFs)
The compound is essential in the synthesis of diverse metal-organic frameworks. These frameworks exhibit varying net topologies and unique properties, demonstrating the compound's versatility in constructing complex structures with potential applications in catalysis, gas storage, and separation technologies. The distinct coordination abilities of 2-Fluoro-4-(pyridin-3-yl)benzoic acid derivatives contribute significantly to the architectural diversity of these MOFs (Jiang et al., 2009).
Coordination Polymers and Luminescence
This compound is instrumental in forming lanthanide coordination complexes, which exhibit notable luminescent and magnetic properties. The ability of these complexes to emit characteristic luminescence and exhibit unique magnetic characters underlines the compound's significance in the development of materials for optical and magnetic applications (Hou et al., 2013).
Novel Complexes and Magnetic Interactions
2-Fluoro-4-(pyridin-3-yl)benzoic acid is a key component in synthesizing novel complexes with varied architectures. These complexes display unique structures and properties, such as antiferromagnetic interactions and luminescence, indicating the compound's role in advancing materials science and coordination chemistry (Du et al., 2016).
Propriétés
IUPAC Name |
2-fluoro-4-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-6-8(3-4-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHHISJQXWNAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(pyridin-3-yl)benzoic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)

![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)
![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)
![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)




